Phenyl(4-(6-(piperidin-1-yl)pyrimidin-4-yl)piperazin-1-yl)methanone
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Overview
Description
Phenyl(4-(6-(piperidin-1-yl)pyrimidin-4-yl)piperazin-1-yl)methanone is a complex organic compound that features a phenyl group attached to a piperazine ring, which is further connected to a pyrimidine ring substituted with a piperidine group. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl(4-(6-(piperidin-1-yl)pyrimidin-4-yl)piperazin-1-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperazine Core: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Pyrimidine Ring Formation: The pyrimidine ring is often synthesized via the Biginelli reaction, which involves the condensation of urea, β-keto esters, and aldehydes.
Substitution Reactions: The piperidine group is introduced through nucleophilic substitution reactions, where a halogenated pyrimidine derivative reacts with piperidine.
Coupling Reactions: The final step involves coupling the phenyl group to the piperazine-pyrimidine intermediate using palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Phenyl(4-(6-(piperidin-1-yl)pyrimidin-4-yl)piperazin-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using hydrogen gas and palladium on carbon can reduce any double bonds or nitro groups present in the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride (NaH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
Phenyl(4-(6-(piperidin-1-yl)pyrimidin-4-yl)piperazin-1-yl)methanone has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Phenyl(4-(6-(piperidin-1-yl)pyrimidin-4-yl)piperazin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit protein kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: These compounds are also inhibitors of protein kinases and have similar biological activities.
Piperazine Derivatives: Compounds containing the piperazine ring are widely studied for their pharmacological properties.
Uniqueness
Phenyl(4-(6-(piperidin-1-yl)pyrimidin-4-yl)piperazin-1-yl)methanone is unique due to its specific structural features, which confer distinct biological activities and potential therapeutic applications. Its combination of piperidine, pyrimidine, and piperazine rings makes it a versatile scaffold for drug development.
Properties
IUPAC Name |
phenyl-[4-(6-piperidin-1-ylpyrimidin-4-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O/c26-20(17-7-3-1-4-8-17)25-13-11-24(12-14-25)19-15-18(21-16-22-19)23-9-5-2-6-10-23/h1,3-4,7-8,15-16H,2,5-6,9-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYELGSLWVPZSCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC(=NC=N2)N3CCN(CC3)C(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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